Cas no 72332-80-0 (2H-Pyrrolo[3,4-d]thiazole(9CI))

2H-Pyrrolo[3,4-d]thiazole(9CI) structure
72332-80-0 structure
Product name:2H-Pyrrolo[3,4-d]thiazole(9CI)
CAS No:72332-80-0
MF:C5H4N2S
MW:124.163659095764
CID:549465
PubChem ID:45121898

2H-Pyrrolo[3,4-d]thiazole(9CI) Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyrrolo[3,4-d]thiazole(9CI)
    • 2H-pyrrolo[3,4-d][1,3]thiazole
    • 72332-80-0
    • 2H-PYRROLO[3,4-D]THIAZOLE
    • DTXSID90669261
    • pyrrolo[3,4-d]-[1,3]thiazole
    • SCHEMBL208250
    • 2H-Pyrrolo[3,4-d]thiazole (9CI)
    • DB-261176
    • Inchi: InChI=1S/C5H4N2S/c1-4-5(2-6-1)8-3-7-4/h1-2H,3H2
    • InChI Key: DVMACYXGEXJBGS-UHFFFAOYSA-N
    • SMILES: C1=NC=C2C1=NCS2

Computed Properties

  • Exact Mass: 124.00962
  • Monoisotopic Mass: 124.01
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 50A^2

Experimental Properties

  • PSA: 25.25

2H-Pyrrolo[3,4-d]thiazole(9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11067063-1g
2H-Pyrrolo[3,4-d]thiazole
72332-80-0 97%
1g
$842 2024-07-19
Chemenu
CM524521-1g
2H-Pyrrolo[3,4-d]thiazole
72332-80-0 97%
1g
$684 2024-07-24
Alichem
A059002738-1g
2H-Pyrrolo[3,4-d]thiazole
72332-80-0 97%
1g
$731.88 2023-09-01

Additional information on 2H-Pyrrolo[3,4-d]thiazole(9CI)

Introduction to 2H-Pyrrolo[3,4-d]thiazole(9CI) and Its Significance in Modern Chemical Biology

2H-Pyrrolo[3,4-d]thiazole(9CI), with the CAS number 72332-80-0, represents a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology. This bicyclic scaffold, comprising a pyrrole ring fused with a thiazole moiety, exhibits a unique combination of electronic and steric properties that make it a versatile platform for drug discovery and material science applications.

The compound's significance is underscored by its presence in various pharmacophores, where its fused ring system contributes to binding affinity and metabolic stability. Recent advancements in medicinal chemistry have highlighted the potential of 2H-pyrrolo[3,4-d]thiazole(9CI) as a key structural motif in the development of novel therapeutic agents. Its ability to modulate biological pathways by interacting with specific targets has positioned it as a promising candidate for further exploration.

In the realm of academic research, 2H-pyrrolo[3,4-d]thiazole(9CI) has been investigated for its role in inhibiting enzymes and receptors involved in inflammatory and neurological disorders. Studies have demonstrated its efficacy in preclinical models, suggesting potential applications in treating conditions such as Alzheimer's disease and chronic inflammation. The compound's unique chemical properties allow for selective binding to biological targets, minimizing off-target effects and enhancing therapeutic outcomes.

The synthesis of 2H-pyrrolo[3,4-d]thiazole(9CI) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have developed innovative synthetic pathways that leverage catalytic methods and transition metal complexes to streamline the process. These advancements not only improve the accessibility of the compound but also open avenues for structural modifications, enabling the design of derivatives with enhanced pharmacological properties.

One of the most compelling aspects of 2H-pyrrolo[3,4-d]thiazole(9CI) is its adaptability in medicinal chemistry. By incorporating this scaffold into larger molecular frameworks, scientists can fine-tune its interactions with biological systems. For instance, modifications at the nitrogen atoms of the pyrrole ring or the sulfur atoms of the thiazole ring can alter electronic distributions, influencing binding affinity and selectivity. Such modifications are crucial for optimizing drug candidates for clinical trials.

The compound's potential extends beyond pharmaceutical applications. In material science, 2H-pyrrolo[3,4-d]thiazole(9CI) has been explored as a building block for organic semiconductors and luminescent materials. Its conjugated system allows for efficient charge transport and light emission properties, making it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. These findings highlight the interdisciplinary relevance of heterocyclic compounds like 2H-pyrrolo[3,4-d]thiazole(9CI).

Recent studies have also delved into the computational modeling of 2H-pyrrolo[3,4-d]thiazole(9CI) interactions with biological targets. Advanced computational techniques enable researchers to predict binding affinities and optimize molecular structures before experimental validation. This approach accelerates drug discovery pipelines by reducing reliance on trial-and-error experimentation and allowing for more targeted synthesis efforts.

The environmental impact of synthesizing and utilizing 2H-pyrrolo[3,4-d]thiazole(9CI) is another critical consideration. Efforts are underway to develop greener synthetic methodologies that minimize waste and energy consumption. These sustainable practices align with broader goals in chemical biology to create more environmentally friendly drug development processes while maintaining high standards of efficacy and safety.

In conclusion, 2H-Pyrrolo[3,4-d]thiazole(9CI) (CAS no 72332-80-0) stands as a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its unique structural features and functional versatility make it a valuable asset in both pharmaceuticals and advanced materials. As research continues to uncover new applications for this compound, 2H-pyrrolo[3,4-d]thiazole(9CI) is poised to play an increasingly significant role in shaping the future of chemical biology.

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm